Dimethenamid-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

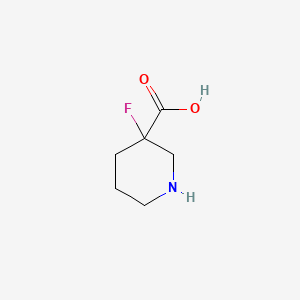

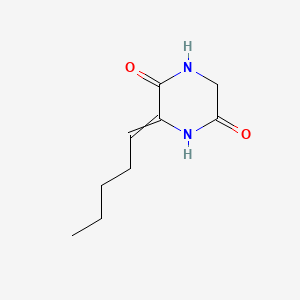

Dimethenamid is a widely used herbicide belonging to the chloroacetamide class . It inhibits the synthesis of certain long-chain fatty acids, reducing the availability of lipids, proteins, and lignin for plant growth . The variant Dimethenamid-d3 is a deuterated form of Dimethenamid .

Synthesis Analysis

While specific synthesis methods for Dimethenamid-d3 were not found, Dimethenamid is produced by the reaction of 2,4-dimethyl-3-aminothiene with 2-chloro-3-methoxypropane, followed by treatment with chloroacetyl chloride .Molecular Structure Analysis

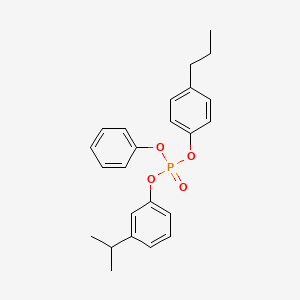

The molecular formula of Dimethenamid-d3 is C12D3H15ClNO2S . It is an organochlorine compound that is 2-chloroacetamide substituted by a 2,4-dimethylthiophen-3-yl and a 1-methoxypropan-2-yl group at the nitrogen atom .Physical And Chemical Properties Analysis

The molecular weight of Dimethenamid-d3 is 278.81 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Pre-emergence Herbicide

Dimethenamid-d3 is an isotopically labeled version of the herbicide dimethenamid. It is widely used as a pre-emergence herbicide in both urban and agricultural settings globally . It is effective in controlling both annual grasses and broad-leaved weeds during the cultivation of commercial crops such as cotton, corn, peanut, soybean, sorghum, sunflower, etc .

Environmental Fate Studies

Researchers use Dimethenamid-d3 to study the distribution, fate, and health hazards of dimethenamid-P, metazachlor, and pyroxasulfone . The rate-determining phase of sorption kinetics of these herbicides in soils follows a pseudo-second-order model .

Soil Interaction Studies

Dimethenamid-d3 is used to understand how herbicides interact with different soil components. For instance, it has been found that soil organic matter (OM), sand, and Al oxides positively correlate with the herbicide distribution coefficient (Kd), whereas clay, silt, Fe oxides, alkaline pH, and EC showed a negative correlation with the Kd values .

Water Quality Impact Studies

The leachability index (LIX) and groundwater ubiquity score (GUS) for the soils suggest low to moderate leaching potential of the herbicides to water bodies, indicating their impact on water quality . Dimethenamid-d3 can be used to study these impacts in more detail.

Human and Environmental Health Risk Assessment

Hazard quotient and hazard index data for human adults and adolescents suggest that exposure to soils contaminated with herbicides via dermal contact, ingestion, and inhalation poses minimal to no non-carcinogenic risks . Dimethenamid-d3 can be used in such risk assessments.

Mechanism of Action

Target of Action

Dimethenamid-d3 is a soil-applied herbicide . It belongs to the chloroacetamide class, also known as Group 15 . The primary targets of Dimethenamid-d3 are certain long-chain fatty acids . These fatty acids play a crucial role in plant growth .

Mode of Action

Dimethenamid-d3 interacts with its targets by inhibiting the synthesis of these long-chain fatty acids . This inhibition results in a reduction of plant growth , thereby controlling the proliferation of weeds.

Biochemical Pathways

The affected biochemical pathway primarily involves the synthesis of long-chain fatty acids . By inhibiting this pathway, Dimethenamid-d3 disrupts the normal growth and development of plants. The downstream effects include reduced plant vigor and eventual death of the weed.

Pharmacokinetics

It is known to be highly soluble in water and has a low volatility . . These properties can impact the bioavailability of Dimethenamid-d3 in the environment.

Result of Action

The molecular and cellular effects of Dimethenamid-d3’s action result in the inhibition of plant growth. This is achieved by disrupting the synthesis of long-chain fatty acids, which are crucial for plant development . The ultimate result is effective control of a variety of broad-leaved weeds and grasses .

Action Environment

The action, efficacy, and stability of Dimethenamid-d3 can be influenced by various environmental factors. For instance, its solubility in water and low volatility suggest that it can be easily transported in the environment . It may persist in water systems depending on local conditions . Furthermore, it is moderately toxic to most fauna and flora for which data is available , indicating that it should be used with caution to minimize potential harm to non-target organisms.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-[1-(trideuteriomethoxy)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYFCTQDENRSOL-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC(C)N(C1=C(SC=C1C)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)

![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)

![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)

![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)